![molecular formula C19H20ClN5O3 B3014569 5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291846-26-8](/img/no-structure.png)
5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN5O3 and its molecular weight is 401.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Triazole derivatives, such as 5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, exhibit valuable pharmacological properties. They are noted for their anti-convulsive activity and are beneficial in treating epilepsy and conditions of tension and agitation (Shelton, 1981).
Antimicrobial Activities
Some triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including variants of triazole derivatives, show significant effectiveness against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Synthesis Processes
The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a closely related compound, involves multiple steps starting from 4-chlorobenzenamine. The process includes adjusting reaction conditions like temperature and time to optimize yield, which can reach up to 88% (Kan, 2015).
Antitumor Properties
Certain triazole derivatives have shown promising antitumor properties. For example, 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have demonstrated curative activity against leukemia. This suggests the potential of triazole derivatives in developing novel antitumor agents (Stevens et al., 1984).
Spectroscopic and Structural Studies
Spectroscopic and structural studies of triazole derivatives, like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, provide insights into their molecular properties. These studies, involving techniques like X-ray diffraction, IR, and NMR, help in understanding the interactions and bindings of these compounds, which is crucial for their application in medicinal chemistry (Şahin et al., 2014).
Cholinesterase Inhibition
Research on triazole derivatives has also explored their potential in inhibiting cholinesterase, an enzyme important in nervous system function. Some derivatives exhibit moderate to good activities, suggesting their use in treating conditions related to cholinesterase dysfunction (Riaz et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3-chloroaniline with 3,4-dimethoxyphenylacetic acid to form the intermediate, which is then reacted with ethyl chloroformate to form the corresponding ethyl ester. The ester is then reacted with sodium azide to form the corresponding azide, which is then reduced with palladium on carbon to form the amine. The amine is then reacted with 4-carboxy-1H-1,2,3-triazole to form the final compound.", "Starting Materials": [ "3-chloroaniline", "3,4-dimethoxyphenylacetic acid", "ethyl chloroformate", "sodium azide", "palladium on carbon", "4-carboxy-1H-1,2,3-triazole" ], "Reaction": [ "3-chloroaniline is reacted with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent such as EDCI or DCC to form the intermediate.", "The intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.", "The ester is then reacted with sodium azide in the presence of a copper catalyst to form the corresponding azide.", "The azide is then reduced with palladium on carbon in the presence of hydrogen gas to form the amine.", "The amine is then reacted with 4-carboxy-1H-1,2,3-triazole in the presence of a coupling agent such as HATU or EDCI to form the final compound." ] } | |
CAS-Nummer |
1291846-26-8 |
Molekularformel |
C19H20ClN5O3 |
Molekulargewicht |
401.85 |
IUPAC-Name |
5-(3-chloroanilino)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H20ClN5O3/c1-27-15-7-6-12(10-16(15)28-2)8-9-21-19(26)17-18(24-25-23-17)22-14-5-3-4-13(20)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,21,26)(H2,22,23,24,25) |
InChI-Schlüssel |
YIYYVIVVJHJAEM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3014486.png)
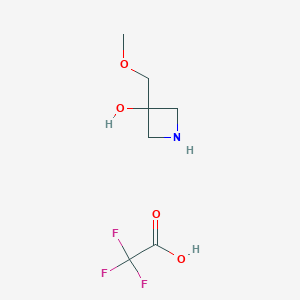
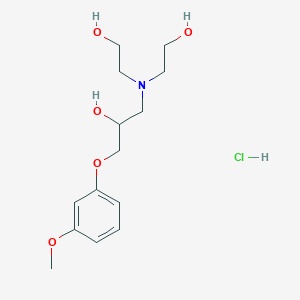
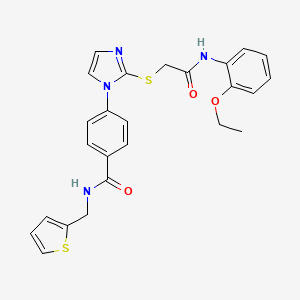
![6-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B3014495.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B3014499.png)
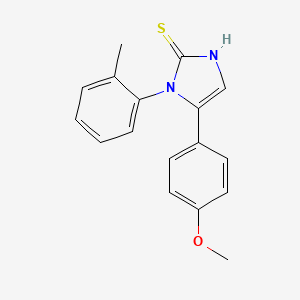

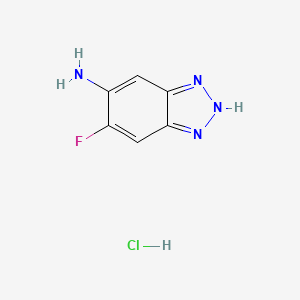
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3014509.png)
